

Application Note: Quantification of Alpinetin using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Alpinetin	
Cat. No.:	B1665720	Get Quote

Introduction

Alpinetin is a naturally occurring flavonoid found in various medicinal plants, such as those from the Alpinia genus. It has garnered significant attention from researchers due to its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1] Accurate and reliable quantification of Alpinetin in plant extracts, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Alpinetin.

Chromatographic Conditions

A simple, isocratic RP-HPLC method was developed for the determination of **Alpinetin**. The separation is achieved on a C18 column with a mobile phase consisting of methanol and water.



Parameter	Specification
Instrument	HPLC System with UV Detector
Column	C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase	Methanol : Water (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	Ambient
Detection Wavelength	290 nm[2]
Run Time	~10 minutes
Retention Time (Rt)	Approximately 5.7 minutes

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[3][4] The validation parameters demonstrated that the method is linear, precise, accurate, and sensitive.



Validation Parameter	Result
Linearity Range	7 - 224 μg/mL[5]
Correlation Coefficient (r²)	> 0.999[5]
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98% - 102%
Limit of Detection (LOD)	3.4 μg/mL[5]
Limit of Quantification (LOQ)	10 μg/mL[5]
System Suitability	
Theoretical Plates	> 5000[6]
Tailing Factor	< 1.5

Experimental Protocols

- 1. Reagents and Materials
- **Alpinetin** reference standard (purity ≥ 98%)
- HPLC grade Methanol
- HPLC grade Acetonitrile
- Deionized Water (or HPLC grade water)
- 0.45 μm Syringe Filters
- Plant material or extract containing Alpinetin
- 2. Instrumentation
- A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[7][8]
- Analytical balance



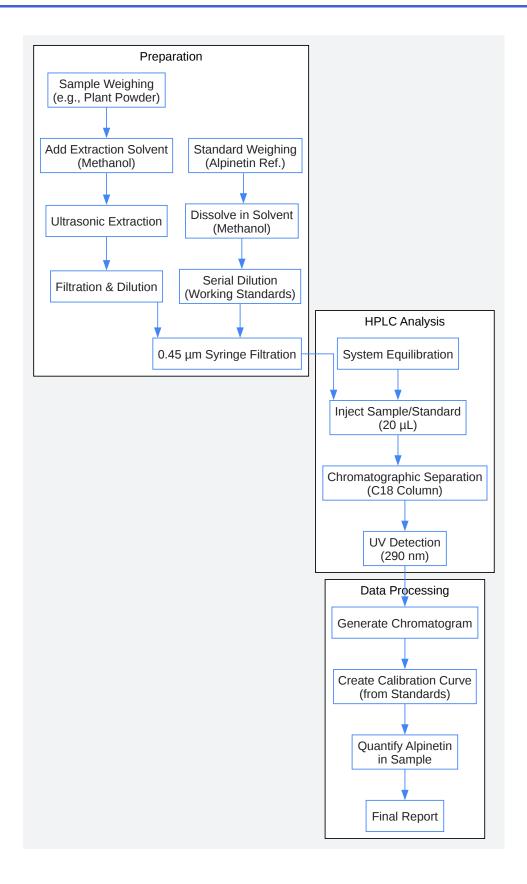
- Volumetric flasks and pipettes
- Sonicator
- 3. Preparation of Standard Solutions
- Standard Stock Solution (500 μg/mL): Accurately weigh 25 mg of **Alpinetin** reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol. Sonicate for 10 minutes to ensure complete dissolution.[5]
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (Methanol:Water, 70:30) to achieve concentrations within the linearity range (e.g., 10, 25, 50, 100, 150, 200 µg/mL).
- 4. Sample Preparation (from Plant Material)
- Extraction: Accurately weigh about 1.0 g of powdered plant material. Transfer to a flask and add 50 mL of Methanol.
- Sonication: Sonicate the mixture for 30-45 minutes to facilitate the extraction of **Alpinetin**.
- Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.
- Dilution: Dilute the filtrate with the mobile phase to bring the expected concentration of **Alpinetin** within the calibration range.
- Final Filtration: Filter the final diluted sample solution through a 0.45 μm syringe filter into an HPLC vial before injection.[9]
- 5. Chromatographic Procedure
- System Equilibration: Set up the HPLC system with the specified chromatographic conditions. Equilibrate the column by running the mobile phase through the system for at least 30 minutes or until a stable baseline is achieved.[9]
- Calibration Curve: Inject 20 μL of each working standard solution in triplicate. Record the peak area from the chromatograms. Plot a calibration curve of the mean peak area versus concentration.



- Sample Analysis: Inject 20 μL of the prepared sample solution in triplicate. Record the peak area.
- 6. Data Analysis and Quantification
- Identification: Identify the **Alpinetin** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantification: Calculate the concentration of **Alpinetin** in the sample using the linear regression equation obtained from the calibration curve (y = mx + c), where 'y' is the peak area of the sample.
- The amount of Alpinetin in the original plant material can be calculated using the following formula:
 - Alpinetin Content (mg/g) = (C x V x D) / W
 - C = Concentration from the calibration curve (mg/mL)
 - V = Volume of extraction solvent (mL)
 - D = Dilution factor
 - W = Weight of the plant material (g)

Visualizations

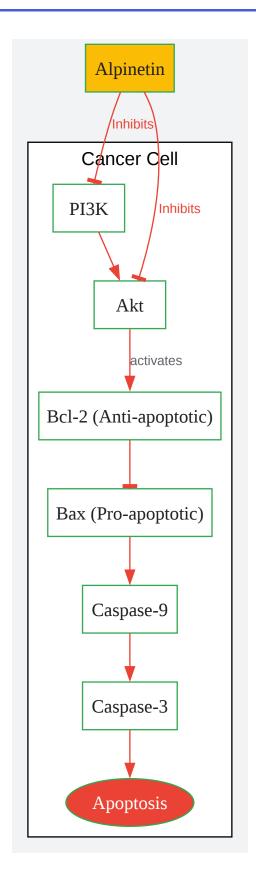




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Caption: Experimental workflow for **Alpinetin** quantification by HPLC.





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Caption: Simplified PI3K/Akt signaling pathway inhibited by **Alpinetin**, leading to apoptosis.[10] [11]

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